Dehydrofelodipine Dehydrofelodipine Dehydrofelodipine belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond. Dehydrofelodipine is considered to be a practically insoluble (in water) and relatively neutral molecule. Dehydrofelodipine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dehydrofelodipine is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 96382-71-7
VCID: VC21335071
InChI: InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3
SMILES: CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Molecular Formula: C18H17Cl2NO4
Molecular Weight: 382.2 g/mol

Dehydrofelodipine

CAS No.: 96382-71-7

VCID: VC21335071

Molecular Formula: C18H17Cl2NO4

Molecular Weight: 382.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dehydrofelodipine - 96382-71-7

Description

Dehydrofelodipine is a metabolite of felodipine, a calcium channel blocker used primarily to treat hypertension. It is produced through the metabolic breakdown of felodipine, primarily by the enzyme cytochrome P450 3A4 (CYP3A4) in the liver . Understanding dehydrofelodipine is crucial for comprehending the pharmacokinetics and pharmacodynamics of felodipine.

Pharmacokinetics

Dehydrofelodipine is formed as felodipine undergoes extensive first-pass metabolism in the liver. This process involves CYP3A4, which converts felodipine into dehydrofelodipine. The pharmacokinetics of dehydrofelodipine are closely linked to those of felodipine, as changes in felodipine metabolism directly affect dehydrofelodipine levels .

Table 1: Key Pharmacokinetic Parameters of Felodipine and Dehydrofelodipine

ParameterFelodipineDehydrofelodipine
MetabolismCYP3A4CYP3A4
Bioavailability13-18%Not specified
AUC Ratio-Increased with grapefruit juice

Drug Interactions

Dehydrofelodipine levels can be influenced by substances that affect CYP3A4 activity. For example, grapefruit juice, which inhibits CYP3A4, can increase dehydrofelodipine levels by reducing felodipine metabolism . This interaction highlights the importance of monitoring drug interactions when using felodipine.

Table 2: Effects of Grapefruit Juice on Felodipine and Dehydrofelodipine

ParameterEffect of Grapefruit Juice
Dehydrofelodipine AUCIncreased
Dehydrofelodipine CmaxIncreased
Dehydrofelodipine/Felodipine AUC RatioReduced

Clinical Significance

The clinical significance of dehydrofelodipine is primarily related to its role as a metabolite of felodipine. Changes in dehydrofelodipine levels can reflect alterations in felodipine metabolism, which may impact its efficacy and safety profile. Monitoring these changes can help in managing drug therapy and minimizing adverse effects.

CAS No. 96382-71-7
Product Name Dehydrofelodipine
Molecular Formula C18H17Cl2NO4
Molecular Weight 382.2 g/mol
IUPAC Name 3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3
Standard InChIKey REQRUBNOOIAHMG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Canonical SMILES CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Appearance White to Off-White Solid
Melting Point 76-80 °C
Purity > 95%
Quantity Milligrams-Grams
Synonyms dehydrofelodipine
ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
PubChem Compound 62970
Last Modified Aug 15 2023

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